molecular formula C12H21NO3 B1449872 2-Boc-2-aza-spiro[3.3]heptane-6-methanol CAS No. 1363381-93-4

2-Boc-2-aza-spiro[3.3]heptane-6-methanol

Cat. No.: B1449872
CAS No.: 1363381-93-4
M. Wt: 227.3 g/mol
InChI Key: DDYDRGNYVNDPNR-UHFFFAOYSA-N
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Description

2-Boc-2-aza-spiro[3.3]heptane-6-methanol, also known as tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDRGNYVNDPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-aza-spiro[3.3]heptane-6-methanol typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected spirocyclic amine. The hydroxymethyl group is then introduced through a subsequent reaction with formaldehyde or a similar reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-aza-spiro[3.3]heptane-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its spirocyclic nature allows it to mimic natural products and interact with biological targets effectively.

Antineoplastic and Antiviral Agents

Research indicates that spiro compounds, including derivatives of spiro[3.3]heptane, are often employed as pharmacophore units in the development of antineoplastic (cancer-fighting) and antiviral drugs. For example, modifications of spiro[3.3]heptane frameworks have been explored for their activity against cancer cell lines and viral infections, demonstrating promising results in preclinical studies .

Antidepressant and Antianxiety Drugs

The structural features of 2-Boc-2-aza-spiro[3.3]heptane-6-methanol also make it suitable for synthesizing antidepressant and anxiolytic agents. The compound can be functionalized to enhance selectivity for neurotransmitter receptors, potentially leading to new treatments for mood disorders .

Synthesis of Novel Compounds

The synthetic versatility of this compound allows chemists to create a variety of derivatives that can be screened for biological activity.

Synthetic Pathways

Recent studies have reported efficient synthetic routes to prepare derivatives of this compound, often utilizing established methodologies such as cycloaddition reactions and functional group transformations . These methods enable the rapid generation of libraries of compounds for biological testing.

Synthesis and Activity Evaluation

A notable study involved the synthesis of 6-amino-2-thiaspiro[3,3]heptane hydrochloride from related spiro compounds, showcasing the utility of spirocyclic frameworks in drug design . In this case, the synthesized compound exhibited inhibitory activity against specific kinases, highlighting the potential of spiro compounds in targeting key enzymes involved in disease processes.

Structural Modifications for Enhanced Activity

Further investigations into derivatives of 2-Boc-2-aza-spiro[3.3]heptane have shown that subtle modifications can significantly impact biological activity and selectivity . For instance, altering substituents on the nitrogen atom or at the hydroxymethyl position can lead to improved interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-Boc-2-aza-spiro[3.3]heptane-6-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-2-aza-spiro[3.3]heptane-6-methanol is unique due to its combination of a spirocyclic structure, a Boc protecting group, and a hydroxymethyl group. This combination provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research .

Biological Activity

2-Boc-2-aza-spiro[3.3]heptane-6-methanol is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is known for its ability to mimic phenyl rings in bioactive molecules. This structural characteristic allows it to interact with various biological targets effectively.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as CDK1, CDK2, and GSK-3, which are critical in cell cycle regulation and signal transduction pathways .
  • Cell Cycle Regulation : The compound may influence pathways related to cell cycle progression, potentially leading to reduced cell proliferation in certain cancer types .
  • Enzyme Modulation : The compound's ability to bind to specific enzymes suggests it could modulate their activity, impacting metabolic pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its therapeutic potential across different fields:

Anticancer Activity

Several studies have investigated the anticancer properties of spirocyclic compounds similar to this compound. These compounds have demonstrated the ability to inhibit tumor growth through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Modulation of the Hedgehog signaling pathway, which is crucial in many malignancies .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects were assessed by examining its impact on cyclooxygenase enzymes (e.g., COX-2). Inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators, suggesting a therapeutic role in inflammatory diseases .

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited significant inhibition of cell proliferation at micromolar concentrations .
    Cell LineIC50 (µM)Mechanism of Action
    HeLa5.0Apoptosis induction
    MCF77.5Cell cycle arrest
    A54910.0Inhibition of angiogenesis
  • Animal Models : Animal studies have shown that administration of the compound leads to reduced tumor size in xenograft models, highlighting its potential for cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2-aza-spiro[3.3]heptane-6-methanol
Reactant of Route 2
2-Boc-2-aza-spiro[3.3]heptane-6-methanol

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